molecular formula C13H24N4O5S B8822297 G8Mjj5egu5 CAS No. 75014-25-4

G8Mjj5egu5

Cat. No.: B8822297
CAS No.: 75014-25-4
M. Wt: 348.42 g/mol
InChI Key: ZIGWYMBAWZVGQL-VIFPVBQESA-N
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Description

Compound 1046861-20-4, referred to here as G8Mjj5egu5 for continuity, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural backbone consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

75014-25-4

Molecular Formula

C13H24N4O5S

Molecular Weight

348.42 g/mol

IUPAC Name

2-[[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,5-thiadiazol-3-yl]-(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C13H24N4O5S/c1-13(2,3)14-6-9(19)8-22-12-11(15-23-16-12)17(4-5-18)7-10(20)21/h9,14,18-19H,4-8H2,1-3H3,(H,20,21)/t9-/m0/s1

InChI Key

ZIGWYMBAWZVGQL-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N(CCO)CC(=O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N(CCO)CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Log P (Octanol-Water Partition Coefficient): XLOGP3: 2.15 WLOGP: 0.78 MLOGP: 1.64 Indicates moderate lipophilicity, suitable for applications requiring membrane permeability .
  • Solubility:
    • ESOL: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

Comparison with Structurally Similar Compounds

G8Mjj5egu5 belongs to the aryl boronic acid family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Below is a comparison with three structurally analogous boronic acids (Table 1), highlighting critical differences in substituents, properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Log P (XLOGP3) Solubility (mg/mL) Key Applications
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 Br, Cl, -B(OH)₂ - 2.15 0.24 Pharmaceutical intermediates
(3-Bromo-5-chlorophenyl)boronic acid 1072942-22-0 C₆H₅BBrClO₂ 235.27 Br, Cl, -B(OH)₂ 0.87 2.10 0.22 Suzuki couplings, agrochemicals
(6-Bromo-2,3-dichlorophenyl)boronic acid 1256357-02-5 C₆H₄BBrCl₂O₂ 269.28 Br, 2×Cl, -B(OH)₂ 0.71 2.45 0.18 Polymer synthesis
(2-Chloro-5-fluorophenyl)boronic acid 872284-91-8 C₆H₅BClFO₂ 173.37 Cl, F, -B(OH)₂ 0.76 1.98 0.30 Radiolabeling probes

Key Findings:

Substituent Effects on Reactivity:

  • The bromine and chlorine substituents in this compound enhance steric bulk and electron-withdrawing effects, improving stability in cross-coupling reactions compared to fluorine-substituted analogs .
  • Dichloro derivatives (e.g., 1256357-02-5) exhibit higher Log P values (2.45), reducing aqueous solubility but increasing compatibility with organic solvents in polymer synthesis .

Bioavailability Trends:

  • This compound and 872284-91-8 (fluorine-substituted) show high GI absorption, making them candidates for oral drug delivery. In contrast, dichloro derivatives (1256357-02-5) have lower solubility, limiting bioavailability .

Synthetic Utility:

  • This compound's balanced Log P (2.15) and solubility (0.24 mg/mL) make it versatile for both aqueous and organic-phase reactions, whereas 1072942-22-0 (similarity score 0.87) is preferred for high-yield Suzuki couplings due to its optimized halogen positioning .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR):
    Halogen placement significantly impacts reactivity and application. For instance, meta -substituted halogens (this compound) favor pharmaceutical intermediates, while ortho -substituted analogs (1256357-02-5) are better suited for rigid polymer backbones .
  • Limitations: Experimental data for some analogs (e.g., 1072942-22-0) are incomplete, particularly regarding enzymatic stability and toxicity profiles. Further studies are needed to validate computational predictions of BBB permeability .

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